molecular formula C9H15NO4 B2986338 (3S,4R)-1-Methyl-pyrrolidine-3,4-dicarboxylic acid dimethyl ester CAS No. 102389-90-2

(3S,4R)-1-Methyl-pyrrolidine-3,4-dicarboxylic acid dimethyl ester

Cat. No.: B2986338
CAS No.: 102389-90-2
M. Wt: 201.222
InChI Key: PFWNGDGNDOSZPD-KNVOCYPGSA-N
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Description

The compound “(3S,4R)-1-Methyl-pyrrolidine-3,4-dicarboxylic acid dimethyl ester” is a type of organic compound known as an ester, derived from pyrrolidine, a five-membered ring with a nitrogen atom . Esters are commonly used in a variety of applications, including in the production of polymers, plasticizers, resins, and more .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The “3,4-dicarboxylic acid dimethyl ester” indicates two ester groups attached to the 3rd and 4th carbon atoms of the pyrrolidine ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, esters are known to undergo reactions like hydrolysis, reduction, and transesterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As an ester, it would likely be a polar compound and could participate in hydrogen bonding . Its solubility would depend on the size and structure of the molecule.

Scientific Research Applications

Enantioselective Processes

Research has shown that the structure and stereochemistry of compounds similar to "(3S,4R)-1-Methyl-pyrrolidine-3,4-dicarboxylic acid dimethyl ester" play a crucial role in enzymatic resolution processes. For instance, Sobolev et al. (2002) found that the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters is affected by the acyl chain length and branching. The study demonstrates the significance of molecular structure in achieving high enantioselectivity (Sobolev et al., 2002).

Synthesis of Carboxylic Esters

The synthesis of carboxylic esters from carboxylic acids and alcohols has been explored through various condensation reactions. Shiina et al. (2002) and Sunggak et al. (1984) discussed efficient methods for the synthesis of carboxylic esters, highlighting the role of specific reagents and catalysts in promoting these reactions. These methodologies are relevant for producing esters structurally related to "this compound" (Shiina et al., 2002), (Sunggak et al., 1984).

Molecular Structure and Reaction Mechanisms

The study of molecular structures and their influence on chemical reactions is another significant application area. Research on the spatial structure and reactivity of isomeric dimethyl esters of 4-hydroxypiperidine-2,6-dicarboxylic acid, which share similarities with "this compound," provides insights into intramolecular interactions and reaction pathways. Turchin et al. (1969) and Huggins & Lightner (2001) have contributed to understanding these aspects through their work on the spatial structure of isomeric esters and intramolecular hydrogen bonding (Turchin et al., 1969), (Huggins & Lightner, 2001).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used as a pharmaceutical, it would interact with biological systems in a specific way to exert its effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, esters can be irritants and should be handled with care .

Future Directions

The future directions for this compound could involve further studies to determine its potential applications. Given its structure, it could be of interest in the fields of medicinal chemistry or materials science .

Properties

IUPAC Name

dimethyl (3S,4R)-1-methylpyrrolidine-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-10-4-6(8(11)13-2)7(5-10)9(12)14-3/h6-7H,4-5H2,1-3H3/t6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWNGDGNDOSZPD-KNVOCYPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]([C@H](C1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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